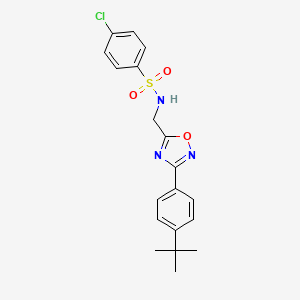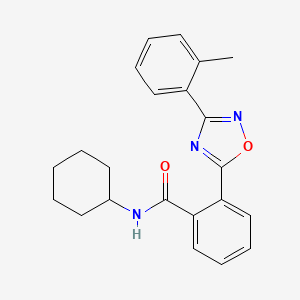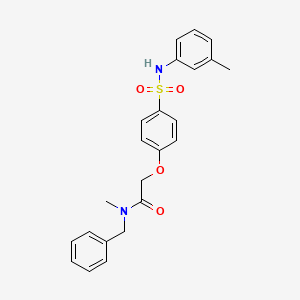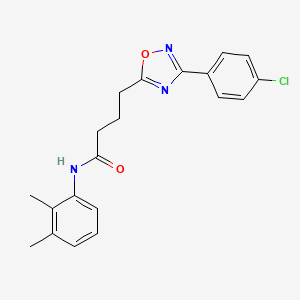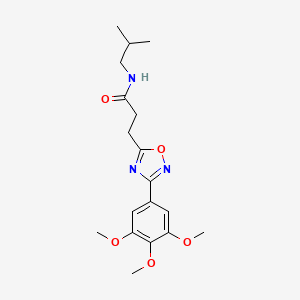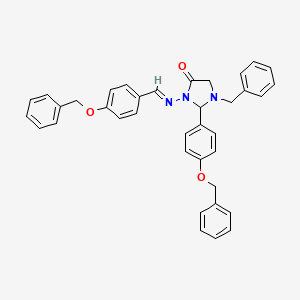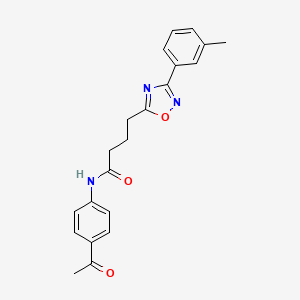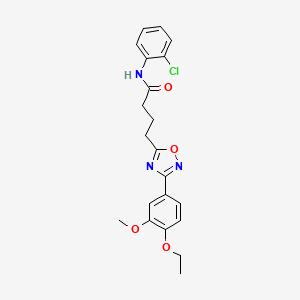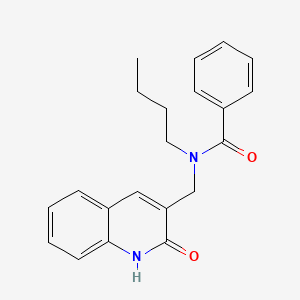
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQ-788, is a selective endothelin B receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. In
作用機序
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively blocks the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the endothelin B receptor, this compound inhibits the effects of endothelin-1, a potent vasoconstrictor and pro-inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of smooth muscle cells, reduces the production of collagen and fibronectin, and decreases the expression of pro-inflammatory cytokines. This compound also reduces the pulmonary vascular resistance and improves the cardiac output in patients with pulmonary hypertension.
実験室実験の利点と制限
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which allows for the specific inhibition of the endothelin B receptor without affecting other receptors. This compound is also stable and has a long half-life, which allows for prolonged exposure to the drug. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs.
将来の方向性
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as renal fibrosis and atherosclerosis. Another direction is to explore the combination of this compound with other drugs to enhance its therapeutic effects. Additionally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a selective endothelin B receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the endothelin B receptor, which leads to anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, which could lead to the development of new and more effective therapies for various diseases.
合成法
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step involves the protection of the amine group of 2-hydroxyquinoline with tert-butyloxycarbonyl (Boc) to form Boc-2-hydroxyquinoline. The second step involves the reaction of Boc-2-hydroxyquinoline with 4-bromobenzaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with butyl isocyanate to form this compound.
科学的研究の応用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has been shown to be effective in the treatment of pulmonary hypertension, liver fibrosis, and cancer.
特性
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-13-23(21(25)16-9-5-4-6-10-16)15-18-14-17-11-7-8-12-19(17)22-20(18)24/h4-12,14H,2-3,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFRRRMBOLBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

